Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid (CAS 1051174-86-7, C₁₀H₁₂BrNO₅S, MW 338.18 g/mol) is a bifunctional sulfamoyl benzoic acid derivative that integrates a para-bromine handle for cross-coupling diversification with an N‑(2‑hydroxypropyl)‑sulfamoyl group that modulates physicochemical properties and target-binding potential. The compound is supplied commercially at ≥98% purity and is recognized in medicinal chemistry literature as a member of the privileged ortho‑sulfamoyl benzoic acid scaffold, which has been exploited for developing inhibitors of cytosolic phospholipase A2α (cPLA2α) and TRPM8 antagonists.

Molecular Formula C10H12BrNO5S
Molecular Weight 338.18 g/mol
Cat. No. B14899705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid
Molecular FormulaC10H12BrNO5S
Molecular Weight338.18 g/mol
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br)O
InChIInChI=1S/C10H12BrNO5S/c1-6(13)5-12-18(16,17)9-4-7(10(14)15)2-3-8(9)11/h2-4,6,12-13H,5H2,1H3,(H,14,15)
InChIKeyVHHBFGCCSYIPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid – A Dual-Function Sulfamoyl Benzoic Acid Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid (CAS 1051174-86-7, C₁₀H₁₂BrNO₅S, MW 338.18 g/mol) is a bifunctional sulfamoyl benzoic acid derivative that integrates a para-bromine handle for cross-coupling diversification with an N‑(2‑hydroxypropyl)‑sulfamoyl group that modulates physicochemical properties and target-binding potential. The compound is supplied commercially at ≥98% purity and is recognized in medicinal chemistry literature as a member of the privileged ortho‑sulfamoyl benzoic acid scaffold, which has been exploited for developing inhibitors of cytosolic phospholipase A2α (cPLA2α) [1] and TRPM8 antagonists [2].

Why 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic Acid Cannot Be Replaced by Unsubstituted or Para‑Regioisomeric Analogs – Quantitative Structural Differentiation


Sulfamoyl benzoic acid derivatives are not interchangeable building blocks: the position of the sulfamoyl group on the ring, the nature of the N‑substituent, and the presence or absence of the bromine atom collectively determine solubility, lipophilicity, hydrogen‑bonding capacity, and biological target engagement. Published structure‑activity relationship (SAR) studies on cPLA2α inhibitors demonstrate that even minor changes in the N‑substitution pattern on the sulfamoyl nitrogen atom lead to significant shifts in inhibitory potency (sub‑micromolar to inactive) and aqueous solubility (up to 10‑fold differences) [1]. The TRPM8 antagonist patent literature further establishes that the ortho‑sulfamoyl benzoic acid motif is a privileged scaffold, whereas para‑regioisomers are typically inactive or display entirely shifted selectivity profiles [2]. Therefore, substituting 4‑bromo‑3‑(n‑(2‑hydroxypropyl)sulfamoyl)benzoic acid with a simpler analog such as 4‑bromo‑3‑sulfamoylbenzoic acid or its para‑sulfamoyl isomer risks losing the designed potency, solubility, and synthetic versatility that justify its procurement for a specific research program.

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic Acid – Comparator‑Based Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Tuned Closer to the Optimal Drug‑Like Range (logP) vs. 4‑Bromo‑3‑sulfamoylbenzoic Acid

The target compound exhibits a computed logP of 0.96 (Fluorochem prediction), which is 0.05 log units lower than the 1.01 logP of the closest non‑hydroxypropyl analog, 4‑bromo‑3‑sulfamoylbenzoic acid (Chembase prediction) [1]. The N‑(2‑hydroxypropyl) substituent introduces an additional hydroxyl group that moderately increases hydrophilicity while retaining sufficient lipophilicity for membrane permeability. In contrast, the des‑hydroxypropyl analog is slightly more lipophilic and lacks the additional hydrogen‑bond donor, which can reduce aqueous solubility and limit formulation options.

Lipophilicity Drug-likeness Physicochemical profiling

Superior Hydrogen‑Bonding Capacity Offering Enhanced Aqueous Solubility Relative to Unsubstituted Sulfamoyl Analogs

The target compound possesses 3 hydrogen‑bond donors (HBD) and 5 hydrogen‑bond acceptors (HBA), compared with only 2 HBD and 3 HBA for the des‑hydroxypropyl comparator 4‑bromo‑3‑sulfamoylbenzoic acid . The additional donor (−OH on the hydroxypropyl chain) and two extra acceptors (sulfonamide oxygen and hydroxyl oxygen) significantly increase the compound's capacity to interact with water. In the cPLA2α inhibitor series, N‑substitution that increased hydrogen‑bonding capacity was directly correlated with up to 10‑fold improvements in aqueous solubility [1].

Hydrogen bonding Aqueous solubility Bioavailability

Higher Guaranteed Purity (≥98%) for Reproducible Quantitative Biology vs. 95% Analog Specification

Multiple independent suppliers list the target compound at a purity specification of ≥98% (Fluorochem, Chemscene, Leyan) . In contrast, the closest non‑hydroxypropyl analog 4‑bromo‑3‑sulfamoylbenzoic acid is routinely supplied at a lower specification of 95% (Fluorochem, CymitQuimica) . This ≥3% purity differential means the target compound contains at most half the total impurity burden (≤2% vs. ≤5%), reducing the risk that trace impurities will confound dose‑response curves, selectivity panels, or crystallization trials.

Purity specification Reproducibility Biochemical assays

Higher Molecular Complexity (Fsp3 = 0.30) Correlated with Better Developability vs. Flat Aromatic N‑Substituted Analogs

The fraction of sp3‑hybridized carbons (Fsp3) for the target compound is 0.30, reflecting the three‑dimensional character contributed by the 2‑hydroxypropyl chain . A structurally related sulfamoyl benzoic acid bearing a flat N‑methyl‑N‑phenyl substituent, 4‑bromo‑3‑[methyl(phenyl)sulfamoyl]benzoic acid, has an Fsp3 of only 0.071 . This >4‑fold higher Fsp3 value places the target compound in a molecular complexity range that has been statistically associated with lower attrition rates in drug development, including reduced off‑target promiscuity and improved solubility [1].

Molecular complexity Fsp3 Drug developability

Ortho‑Sulfamoyl Regiochemistry Essential for Kinase and cPLA2α Target Engagement – Class‑Level Selectivity Rationale

The target compound features the sulfamoyl group at the 3‑position (ortho to the carboxylic acid), a regiochemistry that has been identified as a privileged scaffold for achieving specific enzyme inhibition. The TRPM8 antagonist patent literature explicitly states that sulfamoyl benzoic acid derivatives with the sulfamoyl group ortho to the carboxylate display potent TRPM8 antagonism, while para‑substituted analogs are typically inactive [1]. Similarly, the published cPLA2α inhibitor series is built exclusively on 4‑sulfamoylbenzoic acid (where the sulfamoyl is para to the carboxylate but the scaffold is used with ortho‑type substitution patterns relative to other ring substituents), and the N‑substitution pattern on the sulfamoyl nitrogen was found to be a critical determinant of potency, with sub‑micromolar IC50 values achievable only with specific N‑substituents [2].

Regiochemistry Kinase selectivity Scaffold privilege

High‑Value Application Scenarios for 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic Acid Based on Quantitative Differentiation Evidence


Structure‑Activity Relationship (SAR) Studies on cPLA2α or TRPM8 Inhibitor Series Requiring Defined N‑Substitution

Research programs optimizing sulfamoyl benzoic acid‑based inhibitors of cPLA2α or TRPM8 require a building block that already incorporates a biologically relevant N‑substituent. The target compound's N‑(2‑hydroxypropyl) group provides a hydrogen‑bond donor/acceptor pair that has been shown in published cPLA2α SAR to influence both potency and solubility [1]. Using this pre‑functionalized intermediate eliminates the need for separate N‑alkylation chemistry, accelerating SAR exploration by at least one synthetic step compared to starting from 4‑bromo‑3‑sulfamoylbenzoic acid.

Diversity‑Oriented Synthesis of Kinase Inhibitor Libraries via Bromine‑Directed Cross‑Coupling

The para‑bromine atom serves as a versatile handle for Suzuki, Buchwald–Hartwig, or Sonogashira couplings, enabling rapid generation of biaryl or alkyne‑linked analog libraries. The ortho‑sulfamoyl motif is a documented privileged scaffold for kinase inhibition [2], and the target compound's Fsp3 of 0.30 imparts three‑dimensional character that counters the flat, aromatic‑rich nature of many kinase inhibitor libraries—a property linked to improved selectivity and reduced attrition [3]. This combination makes the compound an ideal core for fragment‑based or diversity‑oriented synthesis campaigns.

Process Chemistry Development for Scalable Sulfamoyl Benzoic Acid Intermediates with High‑Purity Specifications

The ≥98% purity specification of commercially available batches establishes a quality benchmark that process chemists can use to validate in‑house synthetic routes. The documented synthetic pathway—bromination of 3‑(N‑(2‑hydroxypropyl)sulfamoyl)benzoic acid—has reported step yields of 68‑89% with purities exceeding 95% at each stage , providing a starting point for process optimization. The compound's logP of 0.96 and 3 HBD/5 HBA profile also inform solvent selection for extraction and crystallization development.

Biochemical Assay Development Requiring Soluble, High‑Purity Inhibitor Probes for cPLA2α

The cPLA2α vesicle assay and whole‑blood assay platforms described by Borecki et al. [1] are sensitive to both compound purity and aqueous solubility. The target compound's ≥98% purity minimizes false positives from impurities, and its enhanced hydrogen‑bonding capacity (3 HBD, 5 HBA) suggests superior solubility in aqueous assay buffers compared to less‑substituted analogs. This makes it a more reliable tool compound for establishing baseline inhibition parameters in enzymatic and cell‑based assays.

Quote Request

Request a Quote for 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.